

In-Depth Technical Guide: 2,5-Dichloroaniline (CAS No. 95-82-9)

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Compound of Interest

Compound Name: 2,5-Dichloroaniline

Cat. No.: B050420

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Introduction

2,5-Dichloroaniline is an important chemical intermediate belonging to the family of chlorinated anilines. Its unique structural features make it a valuable precursor in the synthesis of a variety of organic compounds, most notably in the dye and pigment industry. This technical guide provides a comprehensive overview of **2,5-dichloroaniline**, including its chemical and physical properties, detailed synthesis protocols, key applications with experimental procedures, analytical methodologies, and an exploration of its toxicological profile and potential biological effects.

Chemical and Physical Properties

2,5-Dichloroaniline is a solid at room temperature, appearing as colorless to light brown or amber-colored crystalline needles or flakes.^{[1][2][3]} It is insoluble in water but soluble in various organic solvents such as ethanol, ether, and carbon disulfide, as well as in dilute hydrochloric acid.^{[4][5][6]}

Table 1: Physicochemical Properties of **2,5-Dichloroaniline**

Property	Value	Reference
CAS Number	95-82-9	[4][7][8]
Molecular Formula	C ₆ H ₅ Cl ₂ N	[4][9][7]
Molar Mass	162.02 g/mol	[9][7][10][11]
Appearance	Colorless to light brown crystalline solid	[1][2][3][4]
Melting Point	47-50 °C	[4][7][10][12]
Boiling Point	251 °C	[4][7][10][13]
Density	1.54 g/cm ³	[2][4][9][14]
Solubility	Insoluble in water; Soluble in ethanol, ether, carbon disulfide, dilute HCl	[4][5][6][7]
Vapor Pressure	<1 Pa at 25°C	[2][4]
Flash Point	>110 °C (>230 °F)	[4][7]
Autoignition Temperature	540 °C	[1][2]
LogP (Octanol/Water Partition Coefficient)	2.71 - 2.92	[1][8]

Synthesis of 2,5-Dichloroaniline

The primary industrial route for the synthesis of **2,5-dichloroaniline** is the reduction of 2,5-dichloronitrobenzene.[7][15] Several laboratory-scale methods have also been reported.

Catalytic Hydrogenation of 2,5-Dichloronitrobenzene

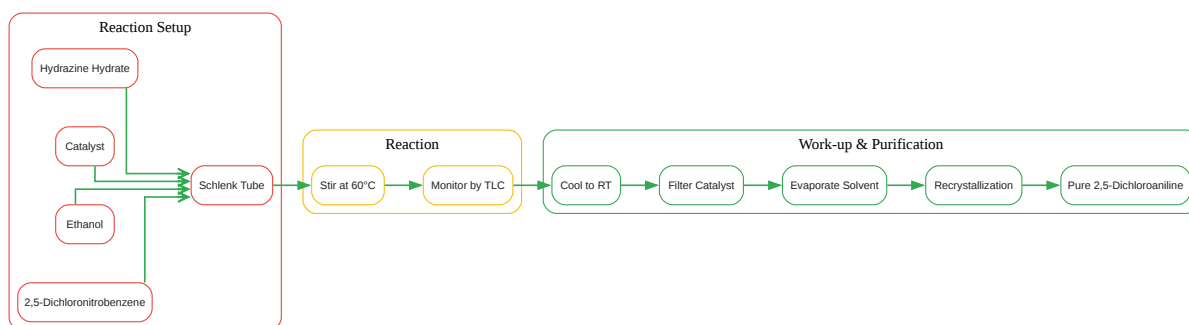
This is a common and efficient method for the preparation of **2,5-dichloroaniline**.

Experimental Protocol:

- Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2,5-dichloronitrobenzene (1 mmol, 192 mg).[7]

- Solvent and Catalyst Addition: To the Schlenk tube, add 5 mL of ethanol followed by the catalyst (e.g., 20 mg of a suitable catalyst like Pd/C or a specialized catalyst as described in patent literature).[7]
- Reducing Agent: Carefully add hydrazine hydrate (4 mmol, 0.12 mL) to the reaction mixture. [7]
- Reaction Conditions: Connect the Schlenk tube to a condenser and place it in a pre-heated thermostatic bath at 60°C. Stir the mixture vigorously.[7]
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of celite.
- Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure **2,5-dichloroaniline**.

Diagram 1: Experimental Workflow for Catalytic Hydrogenation



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Caption: Workflow for the synthesis of **2,5-dichloroaniline** via catalytic hydrogenation.

Reduction with Sodium Hydrogen Sulfide

An alternative method for the reduction of 2,5-dichloronitrobenzene.

Experimental Protocol:

- **Reaction Setup:** In a stirring apparatus, combine 576 parts of 2,5-dichloro-nitrobenzene and 300 parts of water.^[4]
- **Reagent Addition:** While stirring, add 1446 parts of a 36% sodium hydrogen sulfide solution.^[4]
- **Reaction Conditions:** Maintain the reaction temperature between 80°C and 85°C.^[4]
- **Work-up:** After the reaction is complete, separate the product by steam distillation.^[4]

- Purification: The distilled product can be further purified by recrystallization.

Applications in Organic Synthesis

2,5-Dichloroaniline is a key building block for the synthesis of various organic molecules, particularly azo dyes and pigments.

Synthesis of Azo Dyes (e.g., Pigment Yellow 10)

Azo dyes are synthesized through a two-step process: diazotization of an aromatic amine followed by coupling with a suitable coupling component.

Experimental Protocol: Diazotization of **2,5-Dichloroaniline** and Coupling

Part A: Diazotization

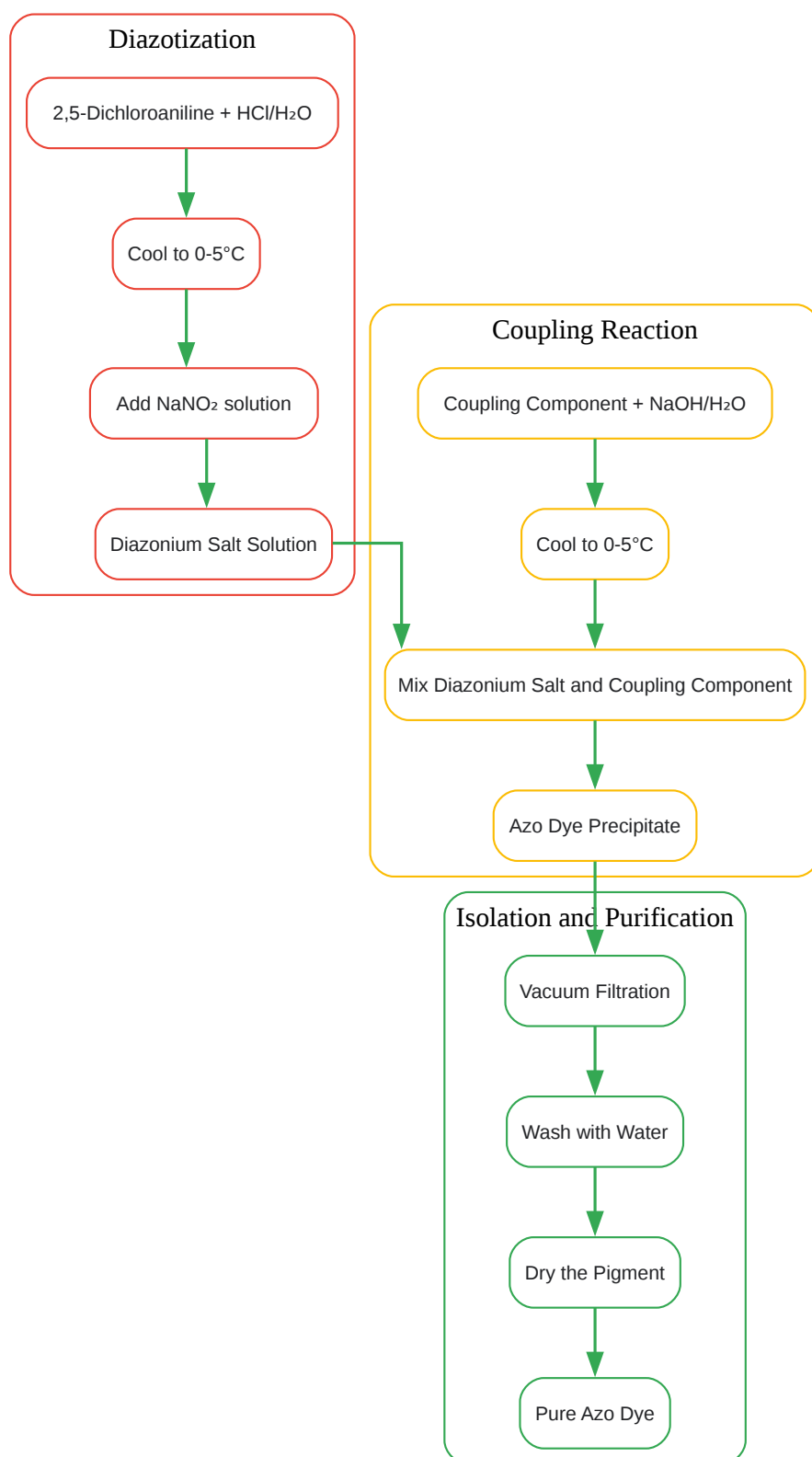
- Preparation: In a beaker, suspend **2,5-dichloroaniline** (10 mmol, 1.62 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
- Cooling: Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
- Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol, 0.69 g in 10 mL of water) dropwise to the aniline suspension. Maintain the temperature below 5°C throughout the addition.
- Completion: Stir the mixture for an additional 15-20 minutes at 0-5°C after the addition is complete. The resulting solution contains the 2,5-dichlorobenzenediazonium salt.

Part B: Coupling Reaction (Example with a Naphthol Derivative)

- Coupling Component Solution: In a separate beaker, dissolve a suitable coupling component, such as 2-naphthol (10 mmol, 1.44 g), in a 10% aqueous solution of sodium hydroxide (40 mL). Cool this solution to 0-5°C in an ice bath.
- Coupling: Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring. A colored precipitate (the azo dye) will form immediately.

- Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
- Filtration and Washing: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
- Drying: Dry the pigment in an oven at a suitable temperature (e.g., 60-80°C).

Diagram 2: General Workflow for Azo Dye Synthesis



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Caption: General workflow for the synthesis of an azo dye from **2,5-dichloroaniline**.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of **2,5-dichloroaniline**.

Experimental Protocol: GC-MS Analysis of **2,5-Dichloroaniline** in a Soil Matrix

- Sample Preparation (Accelerated Solvent Extraction - ASE):
 - Mix a known amount of the soil sample (e.g., 10 g) with a drying agent like diatomaceous earth.
 - Pack the mixture into an ASE extraction cell.
 - Perform the extraction with a suitable solvent mixture (e.g., dichloromethane/acetone 1:1) at elevated temperature and pressure.
 - Collect the extract.
- Extract Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- GC-MS Conditions:
 - Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
 - Injection Mode: Splitless.
 - Injector Temperature: 280°C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 70°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Scan Range: 35 - 450 amu.
- Quantification: Prepare a calibration curve using standard solutions of **2,5-dichloroaniline** of known concentrations. The concentration of **2,5-dichloroaniline** in the sample can be determined by comparing its peak area to the calibration curve.

Toxicology and Biological Effects

2,5-Dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[11][16][17][18] It may cause damage to organs through prolonged or repeated exposure.[16][17][18] The substance can be absorbed into the body by inhalation, through the skin, and by ingestion.[19] Short-term exposure may cause severe eye irritation and may affect the blood, leading to the formation of methemoglobin.[2][19]

In Vitro Cytotoxicity Assessment (LDH Assay)

The lactate dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.

Experimental Protocol:

- Cell Culture: Seed a suitable cell line (e.g., a human liver cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **2,5-dichloroaniline** in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of **2,5-dichloroaniline**. Include a vehicle control (medium with the solvent used to dissolve the aniline) and a positive control for maximum LDH release (e.g., a lysis buffer).
- Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- LDH Measurement:

- After incubation, carefully collect the cell culture supernatant.
- Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
- Measure the absorbance at the recommended wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cytotoxicity for each concentration of **2,5-dichloroaniline** relative to the positive control.

Mutagenicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.^{[3][10][13][20]}

Experimental Protocol:

- Bacterial Strains: Use appropriate histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100).
- Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- Test Compound Preparation: Prepare serial dilutions of **2,5-dichloroaniline** in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer.
 - Pre-incubate the mixture at 37°C.
 - Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.

- Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
- Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

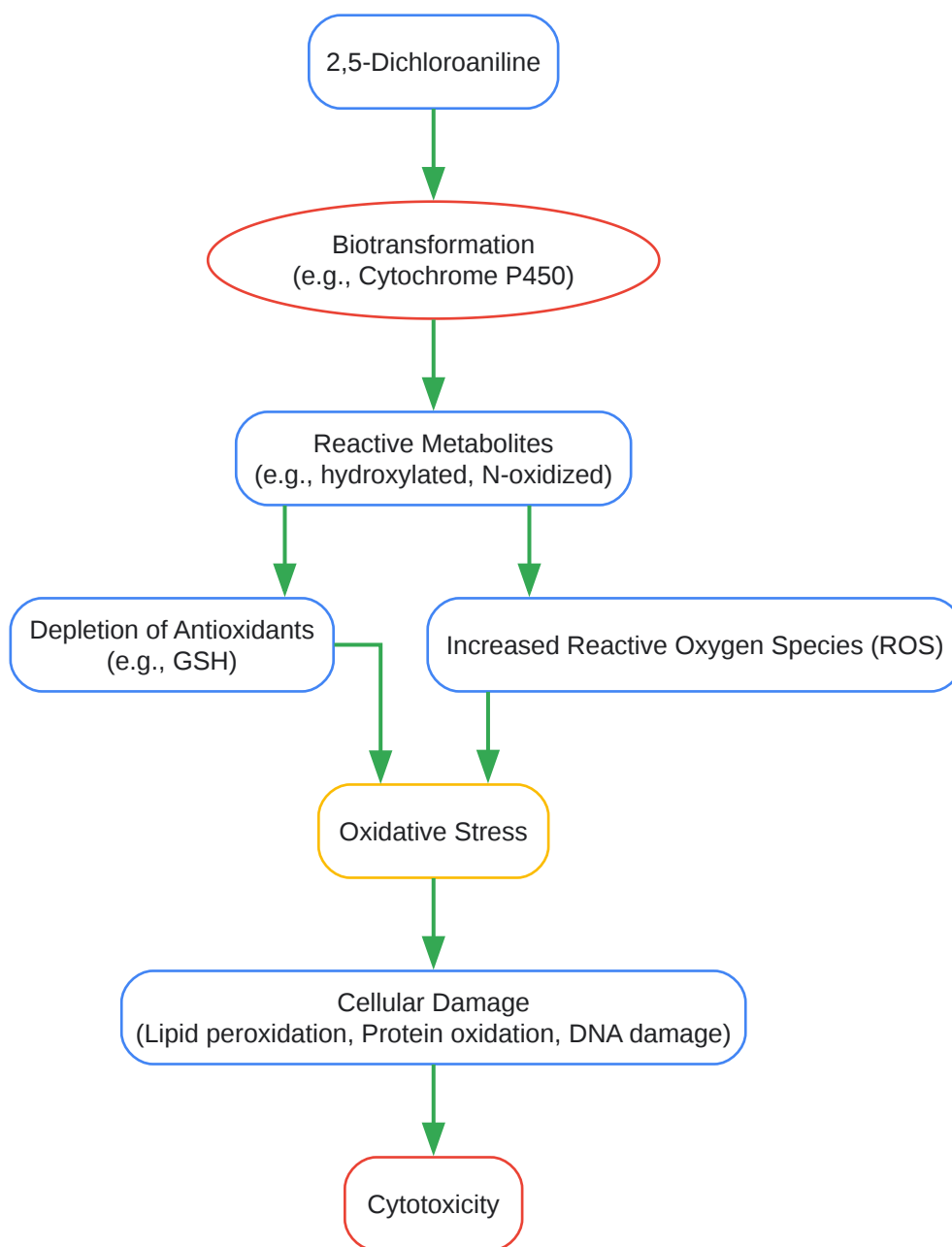
Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by **2,5-dichloroaniline** are limited, research on the closely related 3,5-dichloroaniline suggests that its toxicity may be mediated through biotransformation and the induction of oxidative stress.^{[21][14]} It is plausible that **2,5-dichloroaniline** undergoes similar metabolic activation.

Hypothesized Biotransformation and Oxidative Stress Pathway:

2,5-Dichloroaniline can be metabolized in the body by enzymes such as cytochrome P450s. This can lead to the formation of reactive metabolites, including hydroxylated and N-oxidized products. These reactive intermediates can deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can then damage cellular components like lipids, proteins, and DNA, ultimately leading to cytotoxicity.

Diagram 3: Hypothesized Biotransformation and Oxidative Stress Pathway



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Caption: Hypothesized pathway of **2,5-dichloroaniline**-induced cytotoxicity via biotransformation and oxidative stress.

Conclusion

2,5-Dichloroaniline is a versatile chemical intermediate with significant applications in the synthesis of dyes and pigments. This guide has provided a detailed overview of its properties,

synthesis, and analytical methods, along with protocols for its use and toxicological assessment. Researchers and professionals working with this compound should be aware of its toxic properties and handle it with appropriate safety precautions. Further research into its biological effects and specific signaling pathway interactions is warranted to fully understand its toxicological profile.

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